8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide
Description
This compound features a quinolizine core with an ethoxy group at position 8, a ketone at position 6, and a carboxamide group linked to a 4-sulfamoylphenyl moiety. The sulfamoyl group is a hallmark of sulfonamide pharmacophores, often associated with enzyme inhibition (e.g., carbonic anhydrase) .
Properties
IUPAC Name |
2-ethoxy-4-oxo-N-(4-sulfamoylphenyl)-6,7,8,9-tetrahydroquinolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-2-26-15-11-16(22)21-10-4-3-5-14(21)17(15)18(23)20-12-6-8-13(9-7-12)27(19,24)25/h6-9,11H,2-5,10H2,1H3,(H,20,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOBEPJCUFLFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide typically involves multiple steps. One common method is the condensation of 4-aminobenzenesulfonamide with an appropriate quinolizine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
The compound is studied for its potential as a therapeutic agent due to its unique structural features. Research indicates that it may exhibit various biological activities, including:
- Antibacterial Activity : It has shown promise in targeting bacterial infections through mechanisms that may involve enzyme inhibition or receptor interaction.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways.
Mechanism of Action
The mechanism of action involves interaction with molecular targets, potentially leading to inhibition or activation of certain enzymes or receptors. This can result in altered cellular processes, making it a candidate for drug development aimed at specific diseases.
Pharmaceutical Applications
Drug Development
The compound's unique properties make it a candidate for developing new pharmaceuticals. It is explored for its ability to target specific enzymes or receptors involved in disease pathways. For instance:
- Enzyme Inhibition : It may inhibit enzymes that are overactive in certain cancers or infections.
- Receptor Modulation : The compound could modulate receptors involved in inflammation or pain pathways.
Biological Research Applications
Cellular Assays
In biological research, 8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is utilized in various assays to study its effects on cellular processes. This includes:
- Cell Viability Studies : Assessing the compound's impact on cell survival and proliferation.
- Pathway Analysis : Investigating how the compound influences specific biochemical pathways.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antibacterial Screening : A study reported the antibacterial efficacy of derivatives containing similar sulfonamide groups against various bacterial strains. Results indicated significant inhibition rates comparable to established antibiotics .
- Anticancer Activity : Research on related quinolizine derivatives demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent | Antibacterial and anticancer properties |
| Pharmaceutical Development | Drug candidate for targeting specific diseases | Enzyme inhibition and receptor modulation |
| Biological Research | Assays for cellular effects | Impact on cell viability and pathways |
Mechanism of Action
The mechanism of action of 8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analog: N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide (CAS 1775345-39-5)
Key Differences :
- Substituent: The phenyl group is substituted with a cyano (-CN) at position 3 instead of a sulfamoyl (-SO₂NH₂) at position 4.
- Electronic Effects: The cyano group is a moderate electron-withdrawing group, whereas the sulfamoyl group is strongly electron-withdrawing, impacting solubility and binding interactions.
Implications :
Structural Analog: Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 1638612-50-6)
Key Differences :
- Substituents : Methoxy (-OCH₃) at position 8 and a methyl ester (-COOCH₃) at position 9, contrasting with the ethoxy (-OC₂H₅) and carboxamide (-CONH-aryl) groups in the target compound.
- Reactivity : The ester group is prone to hydrolysis, whereas the carboxamide offers greater stability.
Implications :
Broader Context: Sulfamoylphenyl-Containing Acetamides
These analogs demonstrate the versatility of sulfamoyl groups in forming hydrogen bonds, a feature critical for enzyme inhibition .
Comparative Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Implications
- Sulfamoyl vs. However, this may reduce blood-brain barrier penetration .
- Ethoxy vs. Methoxy : Ethoxy’s larger size increases lipophilicity, which could enhance membrane permeability but may also elevate metabolic clearance rates .
- Carboxamide Stability : The carboxamide group’s resistance to hydrolysis makes it more pharmacologically robust than ester-containing analogs .
Biological Activity
8-Ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a complex organic compound belonging to the quinolizine derivatives class. Its unique structural features, including an ethoxy group, a sulfonamide moiety, and a carboxamide group, suggest significant potential for various biological activities. This article explores its biological activity based on recent research findings and case studies.
Structural Characteristics
The compound's structure can be broken down into several functional groups that contribute to its reactivity and biological properties:
- Ethoxy Group : Enhances solubility and may influence metabolic stability.
- Sulfonamide Moiety : Known for antimicrobial properties; it often participates in electrophilic substitution reactions.
- Carboxamide Group : Can engage in hydrogen bonding and may play a role in enzyme interaction.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes involved in bacterial folate synthesis, while the quinolizine core may interact with various receptors or enzymes involved in cancer pathways.
Antimicrobial Activity
Similar compounds with sulfonamide groups have demonstrated notable antimicrobial properties. For instance, derivatives of sulfanilamide have been widely used as antibiotics against bacterial infections. The potential for this compound to exhibit similar effects warrants further investigation.
Anticancer Activity
Research indicates that quinolizine derivatives exhibit anticancer properties. A study on related compounds showed that they could inhibit cell proliferation in various cancer cell lines (e.g., MDA-MB-231 and PC-3) through mechanisms such as apoptosis induction and inhibition of specific kinases .
Study 1: Anticancer Properties
In a recent study evaluating the effects of quinolizine derivatives on cancer cell lines, it was found that certain compounds showed significant growth inhibition at concentrations as low as 10 µM. For example:
| Compound | MDA-MB-231 Cell Viability (%) at 10 µM | PC-3 Cell Viability (%) at 15 µM |
|---|---|---|
| 3a | <47 | 56 |
| 3b | <30 | 48 |
| 4g | <30 | 38 |
These results indicate that modifications to the quinolizine structure can enhance anticancer activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related sulfonamide-containing compounds against various bacterial strains. The results showed that these compounds effectively inhibited growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that this compound could possess similar antimicrobial properties .
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under acidic or basic conditions. Its reactivity profile includes:
- Oxidation : Can be facilitated by agents like hydrogen peroxide.
- Reduction : Possible using sodium borohydride.
- Substitution Reactions : The sulfonamide group can be replaced by various nucleophiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide?
- Methodology :
- Multi-step synthesis : Begin with a quinolizine core and introduce ethoxy and sulfamoylphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems). Use catalysts like Pd(PPh₃)₄ and optimize solvent polarity (e.g., DMF or THF) to enhance reactivity .
- Oxidation steps : Employ oxidizing agents (e.g., KMnO₄ or mCPBA) to generate the 6-oxo group, ensuring pH control (neutral to slightly acidic) to prevent side reactions .
- Purification : Utilize column chromatography (silica gel, eluent: DCM/MeOH gradient) and confirm purity via HPLC (>95%) .
Q. How can structural characterization be performed for this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. For complex splitting patterns (e.g., quinolizine protons), employ 2D NMR (COSY, HSQC) .
- X-ray crystallography : Resolve the 3D structure to validate the tetrahydroquinolizine conformation and hydrogen-bonding interactions involving the sulfamoyl group .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 443.2) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodology :
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Enzyme inhibition : Assess interaction with cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing with positive controls like doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?
- Methodology :
- Design of Experiments (DOE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify optimal conditions for the coupling step (e.g., 60°C, DMF:H₂O 9:1, 5 mol% Pd) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
- Solvent effects : Compare polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to stabilize transition states in nucleophilic substitutions .
Q. What computational strategies are effective for predicting biological targets or reaction pathways?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 or bacterial enzymes. Validate with MD simulations (GROMACS) to assess stability .
- Reaction pathway prediction : Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to map energy profiles for oxidation steps, identifying rate-limiting barriers .
- Machine learning : Train models on PubChem data to predict SAR trends for carboxamide derivatives .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
-
Substituent variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or sulfamoyl (e.g., methylsulfonyl) groups. Compare bioactivity profiles (see Table 1) .
-
Pharmacophore modeling : Identify critical moieties (e.g., carboxamide, quinolizine) using Schrödinger’s Phase .
-
Free-Wilson analysis : Quantify contributions of substituents to antimicrobial activity using linear regression .
Table 1 : Example SAR for Carboxamide Derivatives
Substituent (R₁/R₂) Antimicrobial MIC (µg/mL) COX-2 IC₅₀ (nM) Ethoxy/Sulfamoyl 2.5 (S. aureus) 15 Methoxy/Sulfamoyl 5.0 25 Ethoxy/Methylsulfonyl 10.0 50
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values) be addressed?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration) .
- Meta-analysis : Compare data across multiple studies (e.g., PubChem, ChEMBL) to identify consensus trends .
- Mechanistic studies : Use knock-out cell lines or enzyme mutants to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
